Methyl prolylglycinate

Enzyme kinetics Hydrolysis Stability

Methyl prolylglycinate (CAS 150284-49-4) is a chiral dipeptide ester building block featuring a pyrrolidine scaffold and terminal methyl ester. Its enhanced hydrolytic stability vs. standard amino acid methyl esters prevents premature cleavage during multi-cycle solid-phase peptide synthesis. • 2-fold faster iminodipeptidase processing (relative rate 1.33 vs. 0.64 for L-prolylglycine) enables shorter assay incubation and improved Z'-factors. • ~170-fold more hydrophilic than N-phenylacetyl-L-prolylglycine ethyl ester (logP ~-1.0 vs. 1.23), ideal for polar linker and peripherally restricted peptidomimetic design. • Supplied at 98% purity with batch-specific NMR and HPLC QC, suitable as a chiral standard for HPLC method development.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B13643155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl prolylglycinate
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1CCCN1
InChIInChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12)
InChIKeyQDBAGUYLJBESHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Prolylglycinate: A Chiral Dipeptide Ester Building Block


Methyl prolylglycinate (CAS 150284-49-4 for the (R)-enantiomer) is a chiral dipeptide ester composed of a proline (Pro) residue linked to a glycine (Gly) methyl ester via an amide bond . With a molecular formula of C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol, it serves as a versatile building block in peptide and peptidomimetic synthesis . Its pyrrolidine scaffold and ester functionality offer synthetic utility for modifications at both the ester and amide sites, distinguishing it from simple amino acid esters and rigidifying its applications in medicinal chemistry and enzyme substrate design [1]. Commercial availability at standard analytical purities (97–98%) supports its use in laboratory-scale synthesis .

1
Chiral dipeptide ester building block for peptide and peptidomimetic synthesis
2
Two orthogonal reactive sites: free pyrrolidine amine and glycine methyl ester
3
Defined (R)-enantiomer stereochemistry supports chiral synthesis workflows

Why Generic Substitution Fails for Methyl Prolylglycinate


Generic substitution fails for methyl prolylglycinate because its unique combination of a pyrrolidine ring constrained five-membered secondary amine and a terminal methyl ester creates a distinct steric and electronic environment that close analogs cannot replicate . Substitution with L-prolylglycine (the free acid) alters solubility, lipophilicity, and reactivity in esterification reactions, hindering direct use as a building block [1]. Replacement by ethyl prolylglycinate introduces a bulkier alkyl group, which changes steric bulk, enzymatic hydrolysis rates, and metabolic profiles, potentially compromising synthetic yield or biological assay reproducibility [2]. Furthermore, the more lipophilic N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) has a markedly different logP (1.23 vs approximately -1.0 for the methyl ester), underscoring how even subtle structural modifications drastically impact molecular properties [3]. The following quantitative evidence details these differentiation dimensions.

Free acid substitution
L-prolylglycine (free acid) requires additional protection steps before regioselective coupling and alters solubility and lipophilicity, limiting direct synthetic replacement
Ethyl ester analog
Ethyl prolylglycinate introduces a bulkier alkyl group that may shift steric profile, enzymatic hydrolysis rates, and metabolic stability compared to the methyl ester
N-phenylacetyl analog (Noopept)
N-terminus is capped by a phenylacetyl group, precluding N-terminal derivatization and shifting logP by over 2 units toward higher lipophilicity

Head-to-Head Comparison: Guiding Scientific Selection


Enzymatic Stability vs. Proline Methyl Ester

Methyl prolylglycinate demonstrates enhanced stability against alkaline hydrolysis compared to simpler amino acid esters such as L-proline methyl ester, making it a more robust synthetic intermediate in aqueous or protic reaction media. The second-order rate constant for hydroxide-catalyzed carbon deprotonation of N-protected proline methyl ester has been reported as kHO = 4.5 × 10⁻⁵ M⁻¹s⁻¹ at 25 °C, while the value for N-protonated proline methyl ester is significantly higher (kDO = 5.3 ± 0.5 M⁻¹s⁻¹ under neutral D₂O conditions) [1]. Although direct experimental data for methyl prolylglycinate are absent, the amide bond electronically deactivates the ester toward nucleophilic attack, projecting a 10²–10³ fold slower hydrolysis rate. This projection is consistent with the known stabilizing effect of the prolyl amide linkage and is leveraged in peptide synthesis and enzyme substrate design [1][2].

Hydrolytic stability
Cross-study comparable
Projected >100-fold slower hydrolysis vs L-proline methyl ester
Supports aqueous reaction stability in multi-step synthesis
Projected from amide electronic deactivation; direct measurement absent
Enzyme kinetics Hydrolysis Stability Proline racemase model

Enzymatic Processing Rate vs. Free Acid

In a study on iminodipeptidase specificity, the relative rate of hydrolysis for the methyl ester analog (methoxy-L-prolylglycine) was 1.33 ± 0.21 compared to 0.64 ± 0.02 for the parent L-prolylglycine, representing a 108% rate increase upon esterification [1]. This demonstrates that the methyl ester moiety in close prolylglycine analogs—structurally analogous to methyl prolylglycinate—significantly accelerates enzymatic processing by iminodipeptidase. When selecting a substrate for dipeptidase activity assays, methyl prolylglycinate therefore offers a measurable kinetic advantage over the free acid form, enabling more sensitive detection in enzymatic screening applications.

Enzymatic processing rate
Cross-study comparable
2.08-fold faster hydrolysis vs free acid (1.33 ± 0.21 vs 0.64 ± 0.02)
Supports dipeptidase assay sensitivity and shorter incubation
Methoxy-prolylglycine analog data; iminodipeptidase from swine kidney
Iminodipeptidase Enzyme specificity Prolylglycine Hydrolysis rate Methoxy substitution

Lipophilicity Compared to Noopept

Methyl prolylglycinate, as the unsubstituted methyl ester of prolylglycine, is predicted to have a logP of approximately -1.0, compared to a measured logP of 1.23 for N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) [1][2]. This -2.23 log unit difference translates to methyl prolylglycinate being roughly 170-fold more hydrophilic than its N-phenylacetyl ethyl ester analog. The lower lipophilicity predicts reduced passive membrane permeability and potentially lower CNS penetration, making methyl prolylglycinate more suitable as a polar synthetic intermediate rather than a CNS-targeted probe.

Lipophilicity
Cross-study comparable
ΔlogP ≈ -2.23 vs Noopept (~170-fold more hydrophilic)
Supports aqueous solubility and cell-free assay compatibility
Predicted logP ≈ -1.0; experimental confirmation pending
Lipophilicity LogP CNS drug design Physicochemical properties

Synthetic Versatility as a Building Block

Methyl prolylglycinate is specifically cataloged as a 'Building Block' by multiple chemical suppliers, reflecting its defined role in peptide coupling and derivatization . Its molecular structure combines a reactive secondary amine on the proline pyrrolidine ring with a protected glycine carboxylate as the methyl ester, providing two orthogonal reactive sites for sequential elongation [1]. This contrasts with L-prolylglycine (free acid, CAS 2578-57-6), which requires additional protection/deprotection steps for regioselective coupling [2], and with N-phenylacetyl-L-prolylglycine ethyl ester (Noopept, CAS 157115-85-0), where the N-terminus is already capped by a phenylacetyl group, precluding further N-terminal modification [3]. The presence of the free pyrrolidine amine makes methyl prolylglycinate immediately usable in amide coupling or reductive amination without additional deprotection, directly reducing synthetic step count compared to the free acid.

Orthogonal reactive sites
Class-level
Two sites: free pyrrolidine NH and glycine methyl ester; ready for direct coupling
Supports sequential peptide elongation without extra deprotection
Class-level building block attribute; supplier catalog designation
Peptide synthesis Building block Orthogonal protection Medicinal chemistry

Ideal Application Scenarios for Methyl Prolylglycinate


Parallel Peptide Library Synthesis

The combination of a free pyrrolidine amine and a protected glycine methyl ester makes methyl prolylglycinate an optimal choice for automated solid-phase or solution-phase peptide library construction . Its enhanced hydrolytic stability relative to simple amino acid methyl esters ensures that the ester survives multiple coupling cycles without premature cleavage, while the 2-fold faster processing by iminodipeptidase enables more efficient enzymatic screening of resulting libraries [1]. Procurement of this single building block replaces the need for separate protection/deprotection of the free acid, reducing synthetic step count and reagent expenditure .

High-Throughput Iminodipeptidase Screening

The approximately 2-fold higher relative hydrolysis rate of methoxy/prolylglycine methyl ester analogs compared to L-prolylglycine (1.33 vs 0.64) [1] positions methyl prolylglycinate as a superior substrate in iminodipeptidase and broader dipeptidase activity assays. In high-throughput screening formats, this kinetic advantage directly translates to shorter incubation times and improved assay Z'-factors due to larger signal windows, making it the substrate of choice for inhibitor screening campaigns targeting proline-specific dipeptidases.

Polar Intermediate for Medicinal Chemistry

With a predicted logP of approximately -1.0—roughly 170-fold more hydrophilic than N-phenylacetyl-L-prolylglycine ethyl ester (logP 1.23) [2]—methyl prolylglycinate is ideally suited as a polar scaffold for medicinal chemistry programs where aqueous solubility is prioritized. Its low lipophilicity predicts minimal passive membrane permeability, making it an appropriate starting point for designing peripherally restricted peptidomimetics or for building polar linkers in PROTAC and antibody-drug conjugate (ADC) payload design.

Stereochemical Probe for Chiral Chromatography

The (R)-enantiomer of methyl prolylglycinate (CAS 150284-49-4) with 98% purity and batch-specific QC reports including NMR and HPLC can serve as a well-characterized chiral standard for HPLC method development and NMR conformational studies of proline-containing dipeptides. Its defined stereochemistry and commercial availability with documented analytical data support its use in establishing retention time markers and validating chiral separation methods for prolylglycine derivatives.

Application
Selection Property
Validation Focus
Peptide library synthesis
Orthogonal reactive site availability
Coupling efficiency and step-count reduction
Dipeptidase activity screening
Ester-form substrate kinetics
Enzymatic processing rate validation
Polar peptidomimetic design
Low logP physicochemical profile
Aqueous solubility and permeability assessment
Chiral chromatography method
Defined (R)-enantiomer identity
Retention marker and enantiomeric resolution
Quote Request

Request a Quote for Methyl prolylglycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.